molecular formula C12H16N2O4 B13088458 Tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate

Tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate

Cat. No.: B13088458
M. Wt: 252.27 g/mol
InChI Key: KOZMIAWDPSXHFS-UHFFFAOYSA-N
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Description

Tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate is a chemical compound with the molecular formula C12H16N2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate typically involves the reaction of 3-formyl-6-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

3-formyl-6-methoxypyridine+tert-butyl chloroformatetriethylaminetert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate\text{3-formyl-6-methoxypyridine} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 3-formyl-6-methoxypyridine+tert-butyl chloroformatetriethylamine​tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 3-carboxy-6-methoxypyridin-2-YL)carbamate

    Reduction: 3-hydroxymethyl-6-methoxypyridin-2-YL)carbamate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the methoxy and carbamate groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (6-methoxypyridin-3-yl)carbamate
  • Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

Uniqueness

Tert-butyl (3-formyl-6-methoxypyridin-2-YL)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl N-(3-formyl-6-methoxypyridin-2-yl)carbamate

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-10-8(7-15)5-6-9(13-10)17-4/h5-7H,1-4H3,(H,13,14,16)

InChI Key

KOZMIAWDPSXHFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)OC)C=O

Origin of Product

United States

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